(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride

Description

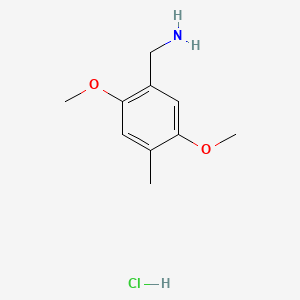

(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride is a synthetic phenethylamine derivative characterized by a methanamine (CH2NH2) backbone attached to a 2,5-dimethoxy-4-methyl-substituted aromatic ring. The hydrochloride salt enhances stability and solubility, making it suitable for research applications.

Properties

Molecular Formula |

C10H16ClNO2 |

|---|---|

Molecular Weight |

217.69 g/mol |

IUPAC Name |

(2,5-dimethoxy-4-methylphenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C10H15NO2.ClH/c1-7-4-10(13-3)8(6-11)5-9(7)12-2;/h4-5H,6,11H2,1-3H3;1H |

InChI Key |

DKXSYCRBAPAYTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1OC)CN)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride generally involves:

- Preparation of the substituted benzaldehyde intermediate,

- Formation of a nitroalkene via condensation,

- Reduction of the nitroalkene to the corresponding amine,

- Conversion to the hydrochloride salt.

Detailed Synthetic Steps

Synthesis of 2,5-Dimethoxy-4-methylbenzaldehyde

- Starting from 2,5-dimethoxytoluene, a formylation reaction is conducted using N-methylformanilide and phosphorus oxychloride or similar reagents.

- The reaction mixture is heated (e.g., steam bath for 140 minutes) and then hydrolyzed by stirring in water.

- The crude aldehyde product is isolated by filtration and purified by recrystallization from hexane to yield 2,5-dimethoxy-4-methylbenzaldehyde as white crystals.

Formation of Nitroalkene Intermediate

- The aldehyde is reacted with nitropropane in the presence of a base catalyst such as cyclohexylamine in benzene.

- The mixture is refluxed for approximately 24 hours using a Dean-Stark apparatus to remove water formed during the condensation.

- Upon cooling, the nitroalkene crystallizes and is purified by recrystallization from methanol, yielding 2-nitro-1-(2,5-dimethoxy-4-methylphenyl)-butene-1 as orange crystals.

Reduction to the Amine

- The nitroalkene intermediate undergoes reduction to the corresponding amine.

- Common reducing agents include catalytic hydrogenation or metal reductions.

- The amine product is obtained as a light yellow oil that crystallizes upon standing.

Formation of Hydrochloride Salt

- The free amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas in anhydrous ether.

- The resulting solid is filtered, washed with ether, and air-dried to yield the hydrochloride salt as slightly yellowish or colorless fluffy needles.

- Recrystallization from 2-propanol affords pure this compound with a melting point of approximately 245 °C.

Alternative Preparation via Reductive Amination

- Another approach involves reductive amination where 2,5-dimethoxy-4-methylbenzaldehyde is reacted with an amine source (e.g., ammonia or an amine equivalent) in the presence of a reducing agent.

- This method often uses sodium triacetoxyborohydride or similar mild reductants.

- The reaction is typically performed in dichloromethane or other suitable solvents under inert atmosphere.

- The crude amine product is purified by chromatography and converted to the hydrochloride salt as described above.

Purification Techniques

- Column chromatography using silica gel with mixtures of petroleum ether and ethyl acetate is standard for purification of intermediates and final products.

- Preparative high-performance liquid chromatography (HPLC) with C18 reverse-phase columns is employed for final compound purification.

- Thin-layer chromatography (TLC) is utilized for monitoring reaction progress using eluents such as n-heptane, acetone, toluene, dichloromethane, ethyl ether, and methanol.

Analytical Characterization

- Nuclear magnetic resonance (NMR) spectroscopy, particularly proton NMR at 400 MHz, is used to confirm the structure and purity of the hydrochloride salt.

- Gas chromatography-mass spectrometry (GC-MS) provides retention times and mass spectral fragmentation patterns for the compound.

- Melting point determination and optical rotation measurements are standard to assess purity and stereochemistry.

- High-performance liquid chromatography (HPLC) with diode array detection at multiple wavelengths (205, 210, 254, 280 nm) is used for purity analysis.

Summary Table of Preparation Steps and Conditions

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenylmethanamines.

Scientific Research Applications

(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride has been extensively studied for its applications in:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.

Medicine: Investigated for its psychoactive properties and potential use in treating certain psychiatric disorders.

Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which leads to altered perception and mood. The molecular pathways involved include modulation of serotonin signaling and downstream effects on neuronal activity .

Comparison with Similar Compounds

2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D, 1b)

- Structural Differences : Features an ethanamine (CH2CH2NH2) chain instead of methanamine.

- Pharmacology: A classic member of the 2C-X family, 2C-D exhibits moderate affinity for 5-HT2A receptors, though lower potency than hallucinogenic analogs like DOM. Substitution at the 4-position (methyl vs. ethyl, propyl) modulates receptor binding .

- Applications : Used in receptor mapping studies due to its predictable pharmacokinetics .

1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM)

- Structural Differences : Contains a propane backbone (CH2CH(NH2)CH3) with a methyl group at the 4-position.

- Pharmacology: A potent 5-HT2A agonist with hallucinogenic effects. DOM’s extended alkyl chain increases lipophilicity and receptor binding duration compared to methanamine derivatives .

- Research Findings : Demonstrated discriminative stimulus effects in primate studies, establishing it as a reference compound for psychedelic research .

2,5-Dimethoxy-4-ethylthiophenethylamine Hydrochloride (2C-T-2)

- Structural Differences : Substitutes the 4-methyl group with an ethylthio (SCH2CH3) moiety.

- Pharmacology: The thioether group enhances metabolic stability via resistance to monoamine oxidase (MAO), prolonging duration of action. Exhibits high 5-HT2A affinity but lower potency than DOM .

- Analytical Data : White crystalline solid (mp 180°C); characterized by GC-MS with specific retention parameters .

2-(2,5-Dimethoxy-4-iodophenyl)aminoethane (2C-I)

- Structural Differences : Features an iodine atom at the 4-position and an ethanamine chain.

- Pharmacology : The electron-withdrawing iodine enhances 5-HT2A selectivity and binding affinity. Radiolabeled analogs (e.g., [125I]-2C-I) are used in receptor autoradiography .

- Regulatory Status : Classified as a controlled substance in many jurisdictions .

25T-NBOMe (2b)

- Structural Differences : Includes a methoxybenzyl group attached to the amine, forming an N-benzylphenethylamine (NBOMe) derivative.

- Pharmacology: The NBOMe substitution drastically increases 5-HT2A potency (sub-nanomolar affinity) compared to non-substituted analogs. Associated with high toxicity risks due to excessive receptor activation .

Comparative Analysis Table

| Compound Name | Structural Features | 5-HT2A Affinity (Ki, nM) | Key Pharmacological Traits | Metabolic Stability |

|---|---|---|---|---|

| (2,5-Dimethoxy-4-methylphenyl)methanamine | Methanamine, 4-methyl | Not reported | Predicted moderate affinity | Likely MAO-sensitive |

| 2C-D (1b) | Ethanamine, 4-methyl | ~20–50 | Moderate agonist, used in receptor mapping | MAO-sensitive |

| DOM | Propane backbone, 4-methyl | ~1–5 | Potent hallucinogen, long duration | MAO-resistant |

| 2C-T-2 | Ethanamine, 4-ethylthio | ~10–30 | Prolonged action, MAO resistance | High |

| 2C-I | Ethanamine, 4-iodo | ~5–15 | High selectivity, radiolabeling utility | Moderate |

| 25T-NBOMe (2b) | NBOMe substitution, 4-methylthio | <1 | Extreme potency, high toxicity risk | High |

Note: Ki values are approximate and based on analogs; specific data for (2,5-Dimethoxy-4-methylphenyl)methanamine require further study.

Key Research Findings and Implications

- Positional Isomerism : 2,5-Dimethoxy substitution (vs. 2,4 or 2,6) optimizes receptor interaction in psychedelic phenethylamines .

- Alkyl Chain Length : Methanamine derivatives may exhibit faster clearance than ethanamine/propane analogs due to shorter chains .

- Substituent Effects : Electron-donating groups (e.g., methyl) enhance binding, while halogens (e.g., iodine) improve selectivity .

Biological Activity

(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride, also known as DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane), is a compound of significant interest in pharmacological research due to its psychoactive properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a methanamine group attached to a substituted aromatic ring with two methoxy groups and a methyl group. This configuration contributes to its unique pharmacological profile.

Research indicates that the biological activity of DOM is primarily mediated through its interactions with serotonin receptors, particularly the 5-HT2A receptor. Studies have shown that DOM exhibits discriminative stimulus effects that are largely dependent on 5-HT2A receptor activation. The binding affinity of DOM for various receptors has been characterized in several studies:

| Receptor Type | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT2A | 0.85 |

| 5-HT2C | 88 |

| α1 Adrenergic | 128 |

These values indicate a strong affinity for the 5-HT2A receptor compared to other receptors, underscoring its role in mediating hallucinogenic effects .

Psychoactive Effects

DOM has been studied extensively for its hallucinogenic properties. In animal models, it has been shown to produce effects similar to those of other hallucinogens, such as LSD and psilocybin, primarily through 5-HT2A receptor activation. The discriminative stimulus effects observed in rats and nonhuman primates suggest that these effects can be selectively antagonized by 5-HT2A antagonists like MDL100907 and ritanserin .

Antimicrobial Activity

Recent studies have also explored the potential antimicrobial properties of related phenethylamine derivatives. While specific data on DOM's antimicrobial activity is limited, compounds with similar structures have demonstrated antibacterial and antifungal activities against various pathogens. For instance, derivatives of β-phenylethylamine have shown promising results against Gram-positive and Gram-negative bacteria .

Case Studies

- Study on Discriminative Stimulus Effects : Research by Glennon et al. (1983) demonstrated that the discriminative stimulus effects of DOM are predominantly mediated by the 5-HT2A receptor in rodent models. This study utilized various antagonists to confirm the receptor's role in mediating these effects .

- Comparison with Other Hallucinogens : A comparative analysis between DOM and other hallucinogenic compounds like 2C-T-7 showed similar receptor interactions but varying potency levels in eliciting behavioral responses in animal models .

Future Directions

The exploration of this compound's biological activity opens avenues for further research into its therapeutic applications. Potential areas include:

- Psychedelic Therapy : Investigating the use of DOM in treating mental health disorders such as depression and PTSD through controlled psychedelic therapy.

- Antimicrobial Research : Expanding studies on structural analogs to evaluate their efficacy against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via reductive amination of 2,5-dimethoxy-4-methylbenzaldehyde using sodium cyanoborohydride in methanol, followed by HCl salt formation. Yield optimization involves controlling stoichiometric ratios (e.g., aldehyde:amine = 1:1.2), pH adjustment (~6.5), and inert atmosphere conditions to minimize oxidation byproducts. Characterization typically employs H/C NMR (δ 2.35 ppm for methyl group, δ 3.75 ppm for methoxy groups) and HPLC purity assessment (>98%) .

Q. How do structural analogs of this compound inform its pharmacological classification?

- Methodological Answer : Structural analogs like 2C-D (2-(2,5-dimethoxy-4-methylphenyl)ethanamine) and 25D-NBOMe share the dimethoxy-methylphenyl core, which is critical for serotonin receptor (5-HT) binding. Modifications such as N-benzylation (e.g., 25D-NBOMe) enhance receptor affinity but reduce metabolic stability. Comparative studies using radioligand binding assays (e.g., H-ketanserin displacement) can quantify affinity shifts .

Q. What analytical techniques are recommended for purity and stability assessment?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.